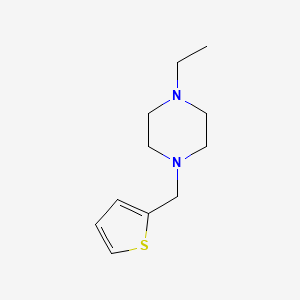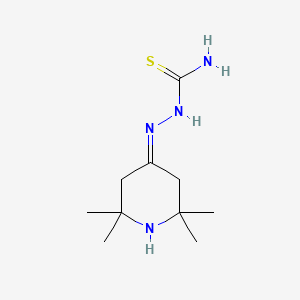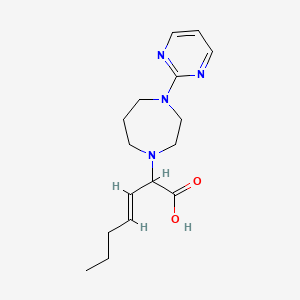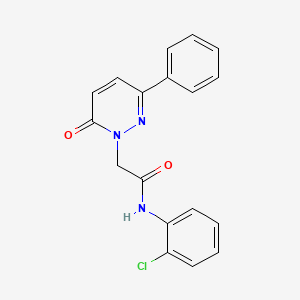![molecular formula C17H19N3O3S B5687576 ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate, commonly known as FMTB, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. FMTB is a member of the triazinane family of compounds, which have been shown to possess a range of interesting biological activities. In
作用机制
The mechanism of action of FMTB is not fully understood, but it is thought to involve the interaction of FMTB with various cellular targets. FMTB has been shown to interact with metal ions, such as copper and zinc, and to selectively bind to certain proteins, such as albumin and transferrin. These interactions may play a role in the biological activity of FMTB.
Biochemical and Physiological Effects:
FMTB has been shown to possess a range of interesting biochemical and physiological effects. In addition to its metal ion binding and anti-cancer activity, FMTB has been shown to possess antioxidant and anti-inflammatory properties. FMTB has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels.
实验室实验的优点和局限性
One of the main advantages of FMTB is its versatility as a research tool. FMTB can be used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, or as an inhibitor of enzyme activity. FMTB is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also some limitations to the use of FMTB in lab experiments. FMTB is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully elucidate the properties of FMTB and its potential applications. Additionally, FMTB is a heterocyclic compound, which can be difficult to work with due to its complex structure.
未来方向
There are many potential future directions for research on FMTB. One area of interest is the development of FMTB-based metal ion sensors for use in environmental monitoring and medical diagnostics. Another area of interest is the further exploration of FMTB's anti-cancer activity, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of FMTB and its potential applications in other scientific research fields, such as neurobiology and drug discovery.
合成方法
FMTB can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with thiourea, followed by cyclization with ethyl 4-bromobenzoate. The resulting product is then subjected to a series of purification steps to obtain the final FMTB product. This synthesis method has been extensively studied and optimized, and has been shown to yield high purity FMTB in good yields.
科学研究应用
FMTB has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key applications of FMTB is its use as a fluorescent probe for the detection of metal ions. FMTB has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been exploited for the development of sensitive and selective metal ion sensors.
Another important application of FMTB is its potential as an anti-cancer agent. FMTB has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. The mechanism of action of FMTB in cancer cells is not fully understood, but it has been suggested that it may act by inducing apoptosis or inhibiting cell proliferation.
属性
IUPAC Name |
ethyl 4-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-22-16(21)13-5-7-14(8-6-13)20-12-19(11-18-17(20)24)10-15-4-3-9-23-15/h3-9H,2,10-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEWYQDUXXCASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(furan-2-ylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3aR*,6aR*)-2-allyl-5-(5-isopropyl-2-methyl-3-furoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5687530.png)
![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)

![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
